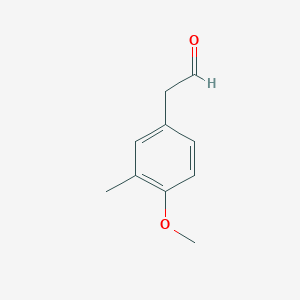

(4-Methoxy-3-methylphenyl)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Research has explored various methodologies for synthesizing compounds with structures analogous or related to (4-Methoxy-3-methylphenyl)acetaldehyde. For instance, the indirect electrochemical α-methoxylation of aliphatic ethers and acetals demonstrates a technique for forming mixed acetals and aldehydes, showcasing the utility of electrochemical methods at low potentials with tris(2,4-dibromophenyl)amine as a redox catalyst (Ginzel, Steckhan, & Degner, 1987). Additionally, the preparation of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for synthesis of heterocycles demonstrates the regiospecific synthesis potential of methoxy and methylthio substituted compounds (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been explored through various analytical techniques, including X-ray diffraction and DFT calculations. For example, the study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provides insights into the crystalline structure and theoretical calculations to understand the geometric and electronic properties (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical behavior of methoxy and methylphenyl substituted aldehydes have been detailed in studies examining reactions like the pinacol-pinacolone rearrangement and the synthesis of mixed acetals. These studies offer insights into the mechanisms and outcomes of chemical reactions involving similar structural frameworks (Tadros, Sakla, Awad, & Helmy, 1972).

Physical Properties Analysis

Although direct references to the physical properties of this compound were not identified, studies on related compounds provide valuable context. For instance, the synthesis and crystal structure analysis of compounds with methoxy and methylphenyl groups help infer potential physical properties through their structural and intermolecular interactions (Thippeswamy et al., 2011).

Chemical Properties Analysis

The chemical properties of related methoxy and methylphenyl compounds, including their reactivity, stability, and transformation under various conditions, provide a foundation for understanding the behavior of this compound. Studies detailing the synthesis, reactions, and properties of such compounds offer insights into their chemical characteristics and potential reactivity patterns (Acheson, Hunt, Littlewood, Murrer, & Rosenberg, 1979).

properties

IUPAC Name |

2-(4-methoxy-3-methylphenyl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-7-9(5-6-11)3-4-10(8)12-2/h3-4,6-7H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXGFCPECPQQMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648135 |

Source

|

| Record name | (4-Methoxy-3-methylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122333-97-5 |

Source

|

| Record name | (4-Methoxy-3-methylphenyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B39412.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5-amine](/img/structure/B39420.png)